4-(3-Methylphenyl)benzoic acid
Overview
Description
4-(3-Methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of benzoic acid, where a methyl group is attached to the benzene ring at the meta position relative to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-methylbiphenyl using strong oxidizing agents such as potassium permanganate or chromic acid . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-Carboxyphenyl)benzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 4-(3-Methylphenyl)benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.
Major Products Formed:
Oxidation: 4-(3-Carboxyphenyl)benzoic acid.
Reduction: 4-(3-Methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-Methylphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
4-(4-Methylphenyl)benzoic acid: Similar structure but with the methyl group at the para position.
3-Methylbiphenyl-4-carboxylic acid: Similar structure but with the carboxyl group at the para position relative to the methyl group.
Comparison: 4-(3-Methylphenyl)benzoic acid is unique due to the position of the methyl group, which can influence its chemical reactivity and physical properties. For instance, the meta position of the methyl group can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns compared to its para-substituted analogs .
Properties
IUPAC Name |
4-(3-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFLWXCNPWFJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374920 | |
Record name | 4-(3-Methylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-33-6 | |
Record name | 3′-Methyl[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Methyl-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "high optical anisotropy" as a desirable property. How does the structure of 4-(3-Methylphenyl)benzoic acid, with its biphenyl core, contribute to this property?
A: Optical anisotropy arises from the difference in a molecule's ability to interact with light polarized along different axes. Biphenyl compounds, like this compound, often exhibit high optical anisotropy due to their elongated, somewhat rigid structure. This shape can lead to a significant difference in electron density along the molecule's long axis compared to its short axis. This difference in electron density translates to a difference in how easily light can polarize along those axes, resulting in birefringence, a key characteristic of optically anisotropic materials. []
Q2: The researchers designed mixtures to fine-tune properties like spontaneous polarization. How might the presence of a carboxylic acid group in this compound influence its interactions within a liquid crystal mixture?
A: The carboxylic acid group in this compound offers a site for both hydrogen bonding and potential dipole-dipole interactions. In a liquid crystal mixture, these interactions can influence the molecular packing and overall organization of the liquid crystal phases. For example, hydrogen bonding between this compound and other components could lead to the formation of supramolecular structures, impacting the material's viscosity, helical pitch (if chiral), and response to electric fields. These factors are crucial in determining the electro-optic properties of ferroelectric liquid crystals. []
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